(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrouro[3,4-g][1]benzouran]-6'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stachybotrolide is an organic compound produced by the fungus Stachybotrys. It is a cyclic diterpene compound with a unique chemical structure and notable biological activity. This compound has been detected among the products of the vital activity of Stachybotrys alternans . Stachybotrolide is known for its inhibitory effects on a variety of bacteria, fungi, and viruses .
Preparation Methods
The preparation of Stachybotrolide typically involves extraction or fermentation from fungi of the genus Stachybotrys. The extraction method includes solvent extraction and column chromatography, followed by chemical synthesis to obtain the target compound . This process is complex and requires specialized techniques and experimental conditions.
Chemical Reactions Analysis
Stachybotrolide undergoes various chemical reactions, including acetylation and oxidation. For instance, derivatives such as stachybotramide diacetate, stachybotramide triacetate, 3-oxo-stachybotramide diacetate, 6′-acetoxy-stachybotral, and 6′-acetoxy-stachybotrolide have been prepared by these reactions . Common reagents and conditions used in these reactions include acetic anhydride and aromatic proton HMBC spectrum . The major products formed from these reactions are the acetylated and oxidized derivatives of Stachybotrolide.
Scientific Research Applications
Stachybotrolide has a wide range of scientific research applications. It is used in the development of biopesticides due to its antimicrobial activity . Additionally, it has been found to possess several interesting biological activities, such as disruption of the complement system, inhibition of TNF-α release, endothelin receptor antagonism, anti-influenza A virus, antimalarial, inhibition of avian myeloblastosis virus protease, cholesterol esterase, tyrosine kinase, farnesyl-protein transferase, squalene synthase, and human heart chymase . These activities make Stachybotrolide a valuable compound in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of Stachybotrolide involves its interaction with various molecular targets and pathways. It disrupts the complement system and inhibits the release of TNF-α, which are crucial components of the immune response . Additionally, it acts as an endothelin receptor antagonist and inhibits several enzymes, including cholesterol esterase, tyrosine kinase, and farnesyl-protein transferase . These interactions contribute to its antimicrobial and anti-inflammatory properties.
Comparison with Similar Compounds
Stachybotrolide is unique due to its cyclic diterpene structure and broad spectrum of biological activities. Similar compounds include other secondary metabolites produced by the genus Stachybotrys, such as trichothecene, triprenyl phenol, diterpenoid, isochroman, polyketide, cochlioquinone, and cyclic peptide . These compounds share some biological activities with Stachybotrolide but differ in their chemical structures and specific mechanisms of action.
Properties
IUPAC Name |
3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[3,4-g][1]benzofuran]-6'-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12-5-6-17-21(2,3)18(25)7-8-22(17,4)23(12)10-14-16(24)9-13-15(19(14)28-23)11-27-20(13)26/h9,12,17-18,24-25H,5-8,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNSYAPUOMHZDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)COC5=O)O)C)O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.